3-Aminomethyl-6-butyl-1H-pyridin-2-one
Description
3-Aminomethyl-6-butyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core (a six-membered aromatic ring with one oxygen and one nitrogen atom). Key structural features include:
- Butyl group (-C4H9) at position 6, contributing to lipophilicity and influencing solubility and membrane permeability.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(aminomethyl)-6-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-9-6-5-8(7-11)10(13)12-9/h5-6H,2-4,7,11H2,1H3,(H,12,13) |
InChI Key |
CYORHIUZWWCTMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C(=O)N1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridin-2-one Derivatives
- 6-Amino-1-methylpyridin-2(1H)-one hydrochloride (): Contains a methyl group at position 1 and an amino group at position 6. The amino group at position 6 increases polarity compared to the butyl group in the target compound, reducing lipophilicity (logP likely lower than the target compound’s). The hydrochloride salt improves aqueous solubility, a feature absent in the neutral 3-Aminomethyl-6-butyl derivative .
Pyrimidine Derivatives
- 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (): Pyrimidine-2,4-dione core with two ketone groups, increasing hydrogen-bond acceptor capacity compared to pyridin-2-one.
- 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione (): Isobutyl substituent introduces branched hydrophobicity, contrasting with the linear butyl group in the target compound.
Physicochemical Properties
| Property | This compound | 6-Amino-1-methylpyridin-2(1H)-one HCl | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
|---|---|---|---|
| Molecular Weight | ~194.26 g/mol | ~174.61 g/mol | ~184.19 g/mol |
| logP (Predicted) | ~1.8 (moderate lipophilicity) | ~0.5 (hydrophilic) | ~0.9 (balanced) |
| Hydrogen Bond Donors | 2 (-NH2) | 2 (-NH2, -NHCl) | 2 (-NH2) |
| Key Substituents | C6 butyl, C3 aminomethyl | C1 methyl, C6 amino | C1/C3 methyl, C6 amino |
Notes:
- The butyl group in the target compound significantly increases logP compared to methylated analogs, suggesting better membrane permeability but poorer aqueous solubility.
Research Implications and Gaps
- Biological Activity: While pyridin-2-one derivatives are known for kinase inhibition and antimicrobial activity, the specific pharmacological profile of this compound remains unexplored in the provided evidence.
- Structural Studies: Crystallographic data (e.g., bond lengths, angles) for analogs like 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () could guide modeling of the target compound’s conformation and intermolecular interactions .
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